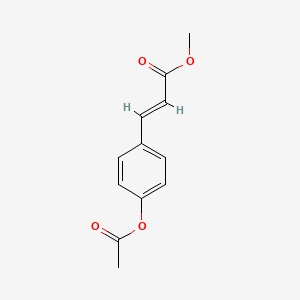

p-Coumarate, methyl

Description

Significance within the Phenylpropanoid Pathway

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, originating from the amino acid phenylalanine. This pathway gives rise to a multitude of compounds crucial for plant survival, including lignin (B12514952), flavonoids, and stilbenes. nih.gov p-Coumaric acid, the precursor to methyl p-coumarate, is a key intermediate in this pathway. bioone.org The esterification of p-coumaric acid to form methyl p-coumarate represents a modification that can alter the compound's biological activity and function. acs.orgnih.gov Research has shown that both p-coumaric acid and its methyl ester can enhance the phenylpropanoid pathway's metabolism, suggesting a regulatory role within the plant's defense mechanisms. acs.orgnih.gov This positions methyl p-coumarate not just as a metabolic product but as a potential modulator of a critical biochemical network. acs.orgnih.gov

Historical Context of Research on Hydroxycinnamic Acid Esters

The study of hydroxycinnamic acids and their esters has a long history rooted in the exploration of natural products. Early research, dating back to at least the mid-20th century, focused on the isolation and characterization of these compounds from various plant sources. acs.orgacs.org These esters were recognized for their widespread presence in vegetables and other plant tissues. acs.org Over the decades, the focus has expanded from simple identification to understanding their diverse biological roles, including their involvement in plant defense against pathogens and herbivores. frontiersin.org Hydroxycinnamic acid esters have been identified as key components in conferring resistance to pests in crops like sweet potatoes. frontiersin.org The investigation into their chemical synthesis and reactivity has also been a consistent area of study. acs.org

Overview of Current Research Landscape and Key Academic Challenges

Contemporary research on methyl p-coumarate is multifaceted, exploring its potential in various fields. A significant area of investigation is its biological activity, including its role as an antifungal agent and its ability to induce defense responses in plants. acs.orgnih.gov Studies have demonstrated its effectiveness against postharvest rot in fruits like jujube. acs.orgnih.gov Furthermore, its potential as a therapeutic agent is being explored, with research into its effects on airway inflammation in allergic asthma models and its trypanocidal (anti-parasitic) activity. mdpi.com

A key academic challenge lies in fully elucidating the precise mechanisms of action of methyl p-coumarate in these biological systems. For instance, while it is known to inhibit melanin (B1238610) synthesis, the exact molecular pathways are still under investigation. nih.gov Another challenge is optimizing its production, whether through chemical synthesis or biotechnological methods, to make it more readily available for research and potential commercial applications. Understanding the structure-activity relationships of various hydroxycinnamic acid esters, including methyl p-coumarate, remains a critical area of research to design more potent and specific compounds. core.ac.uk

Structure

3D Structure

Properties

CAS No. |

55226-78-3 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl (E)-3-(4-acetyloxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H12O4/c1-9(13)16-11-6-3-10(4-7-11)5-8-12(14)15-2/h3-8H,1-2H3/b8-5+ |

InChI Key |

IVNWLXAJTPUMJK-VMPITWQZSA-N |

SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC(=O)OC |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)OC |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC(=O)OC |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Methyl P Coumarate

Precursor Compounds and Metabolic Flow

Derivation from p-Coumaric Acid

Methyl p-coumarate, an esterified derivative of p-coumaric acid, is synthesized in various plants. medchemexpress.comchemsrc.com The formation of this compound occurs through the esterification of p-coumaric acid with methanol. ontosight.ai This biochemical reaction is a crucial part of the broader phenylpropanoid pathway. The synthesis is catalyzed by specific enzymes that facilitate the transfer of a methyl group to the carboxyl group of p-coumaric acid. nih.govnih.gov

Intermediates within the Phenylpropanoid Pathway

The phenylpropanoid pathway is a central metabolic route in plants, responsible for the synthesis of a diverse array of secondary metabolites, including lignin (B12514952), flavonoids, and coumarins. bioone.orgnih.gov This pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. nih.gov Subsequently, cinnamic acid is hydroxylated to produce p-coumaric acid. bioone.org From this point, the pathway branches significantly. One such branch leads to the formation of methyl p-coumarate through the process of methylation. nih.gov The intermediates of this pathway, such as p-coumaroyl-CoA, are vital for the synthesis of numerous compounds, including resveratrol. researchgate.net The regulation of this pathway allows plants to produce essential compounds for growth, defense, and interaction with the environment. frontiersin.org

Characterization of Key Biosynthetic Enzymes

Cinnamate (B1238496)/p-Coumarate Carboxyl Methyltransferases (CCMTs)

The primary enzymes responsible for the biosynthesis of methyl p-coumarate are cinnamate/p-coumarate carboxyl methyltransferases (CCMTs). nih.govnih.gov These enzymes are part of the SABATH family of methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor. nih.govmdpi.com

The expression of genes encoding CCMTs is often tissue-specific and can be induced by various developmental and environmental signals. nih.govresearchgate.net In sweet basil (Ocimum basilicum), for example, the genes for CCMTs are highly expressed in the glandular trichomes where methyl cinnamate and related compounds are produced. nih.govresearchgate.net Phylogenetic analysis has shown that these CCMTs are part of a clade that includes indole-3-acetic acid carboxyl methyltransferases. researchgate.netoup.com The regulation of these genes is integral to controlling the production of volatile esters that play roles in plant defense and signaling. mdpi.comebi.ac.uk

Biochemical studies of recombinant CCMT proteins have revealed their substrate preferences. nih.govresearchgate.net These enzymes typically show the highest activity with cinnamate and p-coumarate as substrates. nih.govebi.ac.ukebi.ac.uk For instance, CCMTs from sweet basil efficiently methylate both cinnamate and p-coumarate. nih.gov While some CCMTs can utilize both substrates with nearly equal efficiency, others may show a preference for one over the other. nih.gov Structural modeling and site-directed mutagenesis have been employed to identify key amino acid residues in the active site that determine this substrate specificity. nih.govresearchgate.net

| Enzyme | Substrate(s) | Product |

| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate-CoA ligase (4CL) | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA, AMP, PPi |

| Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) | p-Coumaric acid, S-adenosyl-L-methionine | Methyl p-coumarate, S-adenosyl-L-homocysteine |

Phylogenetic Analysis and Evolution

The biosynthesis of methyl p-coumarate is primarily catalyzed by enzymes belonging to the SABATH family of carboxyl methyltransferases. nih.govresearchgate.net These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the methylation of the carboxyl group of various small molecules, including hormones and secondary metabolites. researchgate.net

A key enzyme in this process is cinnamate/p-coumarate carboxyl methyltransferase (CCMT). nih.govresearchgate.net Phylogenetic analysis of the entire SABATH family reveals that CCMTs are situated within a specific clade. nih.govresearchgate.netproquest.com This clade also includes indole-3-acetic acid carboxyl methyltransferases and a significant number of uncharacterized carboxyl methyltransferase-like proteins from both monocots and more primitive plants. nih.govresearchgate.net This evolutionary relationship suggests a common ancestry and subsequent functional diversification among these methyltransferases. tandfonline.com

The evolution of these enzymes is highlighted by studies on different plant species. For instance, in sweet basil (Ocimum basilicum), specific CCMTs have been identified that show a high affinity for both cinnamate and p-coumarate as substrates for methylation. nih.govresearchgate.net Structural modeling and site-directed mutagenesis have pinpointed specific amino acid residues in the active site that likely determine the substrate preference of these CCMTs compared to other members of the SABATH family. nih.govresearchgate.net

Furthermore, phylogenetic trees constructed from various 4-coumarate:CoA ligases (4CLs), enzymes that play a role in the broader phenylpropanoid pathway, show distinct evolutionary branches. frontiersin.org Some of these 4CLs, like Pp4CL1 from Peucedanum praeruptorum, are part of a clade with traditional 4CL protein functions, primarily regulating the flow of p-coumaric acid into various biosynthetic pathways. frontiersin.org Other related proteins, however, are classified as 4CL-like and may have different or currently unknown functions, indicating a complex evolutionary history for the enzymes involved in p-coumarate metabolism. frontiersin.org

Involvement of Other Methyltransferases and Esterases

While CCMT is a primary driver of methyl p-coumarate synthesis, the metabolic landscape is also shaped by other methyltransferases and the opposing action of esterases.

Other members of the SABATH family of methyltransferases, beyond the specific CCMTs, are involved in the methylation of a wide array of compounds in plants. researchgate.net These include methyltransferases for salicylic (B10762653) acid, jasmonic acid, and benzoic acid, among others. researchgate.net The broad substrate specificity of some methyltransferases suggests a potential for cross-reactivity and the production of a diverse range of methylated compounds, including methyl p-coumarate, depending on substrate availability and enzyme expression.

Conversely, esterases are enzymes that can hydrolyze ester bonds, thereby breaking down methyl p-coumarate back into p-coumaric acid and methanol. Several studies have identified feruloyl esterases from various microorganisms, such as Aureobasidium pullulans, Aspergillus flavus, and Lactobacillus plantarum, that exhibit activity towards methyl p-coumarate. nih.govnih.govasm.org For example, a purified feruloyl esterase from Aureobasidium pullulans showed high specific activity for methyl p-coumarate, and its catalytic efficiency (kcat/Km) was highest on this substrate compared to other methyl esters. nih.gov Similarly, cell-free extracts of Lactobacillus plantarum have been shown to partially hydrolyze methyl p-coumarate, indicating the presence of an intracellular esterase. asm.orgresearchgate.net These esterases play a crucial role in the degradation of plant cell wall components and can influence the net accumulation of methyl p-coumarate. asm.orgcsic.es

Table 1: Examples of Enzymes with Activity Towards p-Coumarate and its Derivatives

| Enzyme Name | Organism | Substrate(s) | Function | Reference(s) |

|---|---|---|---|---|

| Cinnamate/p-coumarate carboxyl methyltransferase (CCMT) | Ocimum basilicum (sweet basil) | Cinnamate, p-coumarate | Methylation to form methylcinnamate and methyl p-coumarate | nih.gov, researchgate.net |

| 4-Coumarate:CoA ligase (Pp4CL1) | Peucedanum praeruptorum | p-coumaric acid, ferulic acid, etc. | Activation of hydroxycinnamic acids for downstream pathways | frontiersin.org |

| Feruloyl Esterase | Aureobasidium pullulans | Methyl p-coumarate, methyl ferulate, etc. | Hydrolysis of ester bonds | nih.gov |

| Feruloyl Esterase A (AfFaeA) | Aspergillus flavus | Methyl this compound caffeate, etc. | Hydrolysis of ester bonds | nih.gov |

| Feruloyl Esterase (Lp_0796) | Lactobacillus plantarum | Methyl this compound ferulate, etc. | Hydrolysis of ester bonds | asm.org |

Regulation of Methyl p-Coumarate Biosynthesis

The production of methyl p-coumarate is a tightly regulated process, influenced by internal cellular controls and external environmental cues. This regulation ensures that the synthesis of this compound is coordinated with the plant's developmental stage and its response to environmental challenges.

Transcriptional and Post-Translational Control

The biosynthesis of methyl p-coumarate is controlled at both the transcriptional and post-translational levels. Transcriptional regulation involves controlling the expression of the genes encoding the biosynthetic enzymes. For example, the expression of genes for enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), can be up-regulated in response to various stimuli, leading to an increased supply of precursors for methyl p-coumarate synthesis. frontiersin.org Studies in jujube fruit have shown that treatment with p-coumaric acid and methyl p-coumarate can regulate the expression of genes encoding antioxidant enzymes and enhance the phenylpropanoid pathway metabolism. acs.orgnih.gov

In some bacteria, the catabolism of related compounds is also under tight transcriptional control. For instance, in Rhodopseudomonas palustris, the transcription of genes involved in p-coumarate catabolism is negatively regulated by a MarR-type transcriptional repressor, CouR. oup.com The binding of this repressor to the operator sequence is antagonized by p-coumaroyl-CoA, demonstrating a feedback mechanism. oup.com While this is a catabolic pathway in bacteria, it highlights the principle of transcriptional control in response to pathway intermediates.

Post-translational modifications (PTMs) of enzymes offer another layer of rapid and fine-tuned regulation. nih.gov PTMs, such as phosphorylation, glycosylation, and methylation, can alter an enzyme's activity, stability, or interaction with other proteins. wikipedia.org These modifications can act as molecular switches, allowing for quick adjustments in metabolic flux without the need for new protein synthesis. nih.gov For instance, phosphorylation, catalyzed by kinases, can rapidly activate or deactivate enzymes in response to cellular signals. wikipedia.org While specific PTMs directly regulating CCMT are not extensively documented in the provided results, the prevalence of PTMs in regulating metabolic pathways suggests their likely involvement in controlling methyl p-coumarate biosynthesis. nih.govnih.govcore.ac.uk

Environmental and Developmental Influences

The biosynthesis of methyl p-coumarate is significantly influenced by both environmental and developmental factors. Environmental stresses can trigger changes in the phenylpropanoid pathway, leading to altered production of various compounds, including methyl p-coumarate. For example, exposure to heavy metals like lead (Pb) has been shown to up-regulate the expression of genes such as PAL, 4CL, and p-coumarate 3-hydroxylase (C3H) in plants, leading to an increase in the production of phenolic compounds. researchgate.net Similarly, treatments with elicitors like methyl jasmonate can induce the expression of 4CL genes. frontiersin.org Pathogen attack can also induce defense responses that involve the enhancement of the phenylpropanoid pathway and the accumulation of compounds like methyl p-coumarate. acs.orgnih.gov

Table 2: Factors Influencing Methyl p-Coumarate Biosynthesis

| Factor | Influence | Example | Reference(s) |

|---|---|---|---|

| Transcriptional Control | Regulation of gene expression for biosynthetic enzymes. | Upregulation of PAL, C4H, and 4CL gene expression in response to stimuli. | frontiersin.org |

| Post-Translational Modification | Alteration of enzyme activity, stability, and interactions. | Phosphorylation can act as a molecular switch to rapidly control enzyme function. | , wikipedia.org |

| Environmental Stress | Induction of phenylpropanoid pathway. | Heavy metal exposure (e.g., lead) upregulates key enzyme genes. | researchgate.net |

| Pathogen Attack | Activation of defense responses. | Induced resistance in jujube fruit against Alternaria alternata. | acs.org, nih.gov |

| Developmental Stage | Spatio-temporal regulation of gene expression. | Differential expression of 4CL genes in various tissues and developmental stages. | frontiersin.org, oup.com |

Biological Roles and Functions in Organisms

Plant Physiology and Defense Mechanisms

Methyl p-coumarate is an important secondary metabolite in plants, contributing to their defense against various environmental stresses.

Role as an Anticipin and Elicitor-Inducible Phytoalexin

In cucumber (Cucumis sativus), methyl p-coumarate functions as both an anticipin and an elicitor-inducible phytoalexin. researchgate.netnih.gov Anticipins are pre-existing antimicrobial compounds that provide a first line of defense, while phytoalexins are synthesized by plants in response to pathogen attack. nih.gov The dual role of methyl p-coumarate highlights its importance in the constitutive and induced defense systems of plants.

Induction of Plant Defense Responses (e.g., against Fungal Pathogens)

Research has demonstrated that methyl p-coumarate can induce defense responses in plants against fungal pathogens. For instance, in jujube fruit (Ziziphus jujuba Mill.), treatment with methyl p-coumarate significantly reduced postharvest black spot rot caused by the fungus Alternaria alternata. acs.orgnih.gov This protective effect is attributed not only to its direct antifungal activity but also to its ability to stimulate the plant's own defense mechanisms. acs.orgnih.gov

Studies have shown that methyl p-coumarate can enhance the phenylpropanoid pathway metabolism and activate the expression of genes encoding pathogenesis-related proteins. nih.govacs.orgnih.gov These responses contribute to a heightened state of resistance in the plant, enabling it to more effectively combat fungal infections.

Contributions to Plant-Insect Interactions

Methyl p-coumarate also plays a role in the complex chemical communication between plants and insects. It has been identified as having insecticidal or insect-deterrent properties, contributing to a plant's defense against herbivory. researchgate.netnih.gov This suggests that the compound can act as a chemical barrier, discouraging insects from feeding on the plant.

Microbial Interactions

Beyond its role in plant defense, methyl p-coumarate exhibits direct antimicrobial properties, making it a subject of interest for its potential applications in controlling microbial growth.

Antifungal Activities

Numerous studies have highlighted the antifungal properties of methyl p-coumarate. researchgate.netnih.govacs.orgnih.govmedchemexpress.com It has shown strong in vitro inhibitory effects against various fungal pathogens, including Alternaria alternata. acs.orgnih.govmedchemexpress.com

In a study on jujube fruit, methyl p-coumarate, along with its precursor p-coumaric acid, strongly suppressed the in vitro growth of A. alternata and significantly reduced postharvest rot. acs.org The esterified fraction of jujube peel extract, which showed strong antifungal activity, was found to have a high correlation with the content of p-coumaric acid, the precursor to methyl p-coumarate. acs.orgnih.gov

Table 1: Antifungal Activity of Methyl p-Coumarate against Alternaria alternata

| Organism | Pathogen | Effect of Methyl p-Coumarate | Reference |

|---|

Antimicrobial Activities

In addition to its specific antifungal effects, methyl p-coumarate has demonstrated broader antimicrobial activities. nih.gov This suggests its potential to inhibit the growth of a range of microorganisms, although the specific spectrum of its activity is an area of ongoing research.

Table 2: Summary of Biological Roles of Methyl p-Coumarate

| Biological Role | Organism/System | Specific Function | References |

|---|---|---|---|

| Plant Defense | Cucumber (Cucumis sativus) | Acts as an anticipin and elicitor-inducible phytoalexin. | researchgate.netnih.gov |

| Plant Defense | Jujube (Ziziphus jujuba Mill.) | Induces defense responses against Alternaria alternata. | nih.govacs.orgnih.gov |

| Plant-Insect Interaction | Various Plants | Exhibits insecticidal and insect-deterrent properties. | researchgate.netnih.gov |

| Antifungal Activity | In vitro / Jujube fruit | Inhibits the growth of fungal pathogens like Alternaria alternata. | researchgate.netnih.govacs.orgnih.govmedchemexpress.com |

Cellular and Molecular Activities in Model Systems

Modulation of Melanin (B1238610) Synthesis Pathways (e.g., Tyrosinase Inhibition)

Methyl p-coumarate has been identified as an inhibitor of melanin formation. nih.govmedchemexpress.com Studies have shown that it can significantly suppress melanin synthesis in B16 mouse melanoma cells. nih.govresearchgate.net This inhibitory action is linked to its effect on tyrosinase, a key enzyme in the melanin production pathway. nih.gov Both p-coumaric acid and its methyl ester, methyl p-coumarate, inhibit the oxidation of L-tyrosine catalyzed by mushroom tyrosinase. nih.gov

Interestingly, while p-coumaric acid is a more potent inhibitor of human tyrosinase (IC50 of 3 μM) compared to methyl p-coumarate (IC50 of 30 μM), methyl p-coumarate is more effective at inhibiting melanin synthesis within human epidermal melanocytes. mdpi.comencyclopedia.pub This difference in cellular efficacy is attributed to the higher cell membrane permeability of methyl p-coumarate. mdpi.comencyclopedia.pub In direct comparisons, methyl p-coumarate demonstrated more potent inhibition of melanin synthesis than methyl ferulate. mdpi.comencyclopedia.pub

The mechanism of tyrosinase inhibition by these compounds involves acting as substrate analogues. nih.gov Their oxidation is a slow process but is accelerated in the presence of L-3,4-dihydroxyphenylalanine (L-DOPA), which acts as a cofactor. nih.gov

Table 1: Comparative Inhibitory Effects on Melanin Synthesis and Tyrosinase

| Compound | Effect on Melanin Synthesis in B16 Mouse Melanoma Cells | Tyrosinase Inhibition | Reference |

|---|---|---|---|

| Methyl p-coumarate | Significant suppression | Inhibits L-tyrosine oxidation | nih.govmedchemexpress.commdpi.com |

| p-Coumaric acid | No significant activity | Inhibits L-tyrosine oxidation | nih.govmdpi.com |

Anti-Inflammatory Modulation (e.g., Cytokine Secretion, NF-κB/AP-1 Pathways)

Methyl p-coumarate exhibits anti-inflammatory properties by modulating key signaling pathways and the secretion of inflammatory mediators. nih.gov In in vitro studies using PMA-stimulated A549 airway epithelial cells, methyl p-coumarate was found to suppress the secretion of several pro-inflammatory cytokines and adhesion molecules, including IL-6, IL-8, and MCP-1. medchemexpress.comnih.gov

The anti-inflammatory effects of methyl p-coumarate are associated with its ability to inhibit the activation of the NF-κB and AP-1 signaling pathways. nih.gov Specifically, it has been shown to inhibit the PMA-stimulated phosphorylation of IκBα and p65, which are key components of the NF-κB pathway. medchemexpress.comnih.gov Additionally, it inhibits the phosphorylation of c-Jun and c-Fos, as well as their nuclear translocation, which are critical steps in the activation of the AP-1 pathway. medchemexpress.com

In LPS-stimulated RAW264.7 macrophages, methyl p-coumarate demonstrated an inhibitory effect on the production of TNF-α, IL-1β, and IL-6. nih.gov Further studies in these cells have shown that methyl p-hydroxycinnamate, a synonym for methyl p-coumarate, significantly attenuates the LPS-induced extracellular release of IL-1β and TNF-α. biomolther.org This suppression is linked to the inhibition of IκB degradation, which in turn prevents the nuclear translocation of NF-κB. biomolther.orgbiomolther.org

Table 2: Effects of Methyl p-coumarate on Inflammatory Markers and Pathways

| Cell Line | Stimulant | Inhibited Cytokines/Mediators | Inhibited Signaling Pathways | Reference |

|---|---|---|---|---|

| A549 | PMA | IL-6, IL-8, MCP-1, ICAM-1 | NF-κB, AP-1 | medchemexpress.comnih.gov |

| RAW264.7 | LPS | TNF-α, IL-1β, IL-6, NO, PGE2 | NF-κB | nih.govbiomolther.orgbiomolther.org |

Antioxidant System Modulation

Methyl p-coumarate possesses antioxidant properties, contributing to its biological activities. medchemexpress.comglpbio.comchemsrc.com While detailed mechanistic studies on its direct modulation of antioxidant enzyme systems are less prevalent in the provided context, its precursor, p-coumaric acid, is recognized for its antioxidant capabilities. nih.gov p-Coumaric acid is known to be a scavenger of reactive oxygen species (ROS) and free radicals. nih.gov The antioxidant activity of p-coumaric acid and its derivatives is often attributed to the phenolic hydroxyl group which can donate a hydrogen atom to neutralize free radicals. researchgate.net The esterification to methyl p-coumarate increases its lipophilicity, which may influence its interaction with cellular membranes and antioxidant activity within lipid environments. researchgate.net

Investigational Cytotoxicity in Specific Cell Lines (e.g., B16 mouse melanoma cells, acute myeloid leukemia cells)

Methyl p-coumarate has been investigated for its cytotoxic effects on specific cancer cell lines. In B16 mouse melanoma cells, it has been shown to inhibit melanin formation and also exhibit cytotoxicity. nih.govmedchemexpress.comresearchgate.net One study reported an IC50 value of 130 μM for its cytotoxic activity against these cells, suggesting that its anti-melanogenic effect may be at least partially due to this cytotoxicity. researchgate.net The cytotoxicity of methyl p-coumarate in melanoma cells was found to be linked to its enone moiety, which can act as a Michael reaction acceptor. researchgate.net

In the context of hematological malignancies, methyl p-coumarate has been shown to cooperate with carnosic acid to induce apoptosis and kill acute myeloid leukemia (AML) cells, while not affecting normal peripheral blood mononuclear cells. medchemexpress.comglpbio.comebi.ac.uk This synergistic effect suggests a potential for targeted anti-leukemic activity. ebi.ac.uk

Table 3: Cytotoxic Activity of Methyl p-coumarate in Specific Cell Lines

| Cell Line | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| B16 mouse melanoma cells | Cytotoxicity and melanin inhibition | IC50 of 130 μM; enone moiety is critical for activity | nih.govresearchgate.net |

| Acute myeloid leukemia (AML) cells | Synergistic apoptosis with Carnosic Acid | Selective killing of leukemia cells over normal cells | medchemexpress.comglpbio.comebi.ac.uk |

Impact on Cell Adhesion and Related Processes

Methyl p-coumarate has demonstrated an ability to impact cell adhesion processes. In a study involving PMA-stimulated A549 airway epithelial cells and EOL-1 eosinophil cell lines, methyl p-coumarate exerted an inhibitory effect on cell adhesion. nih.gov This suggests a potential role for this compound in modulating inflammatory responses where cell adhesion is a critical step, such as in the context of asthma. nih.gov

Molecular Mechanisms of Action

Interactions with Target Biomolecules (e.g., Enzymes, Receptors, Signaling Proteins)

Methyl p-coumarate interacts with several key biomolecules, influencing various cellular processes. A notable target is tyrosinase , an essential enzyme in melanin (B1238610) biosynthesis. researchgate.netmdpi.com While both methyl p-coumarate and its parent compound, p-coumaric acid, can inhibit the oxidation of L-tyrosine by mushroom tyrosinase, they act as slow-binding substrates themselves. researchgate.net The presence of L-3,4-dihydroxyphenylalanine (L-DOPA) as a cofactor significantly accelerates this oxidation. researchgate.net In studies on human tyrosinase, p-coumaric acid was a more potent inhibitor than methyl p-coumarate. mdpi.comencyclopedia.pub

In the context of parasitic diseases, methyl p-coumarate has shown bioactivity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Molecular docking studies on related p-coumaric acid derivatives suggest potential inhibitory action against key enzymes in Leishmania braziliensis, such as aldehyde dehydrogenase (ALDH) , mitogen-activated kinase protein (MPK4) , and DNA topoisomerase 2 (TOP2) . mdpi.com These interactions are thought to occur through van der Waals forces, hydrophobic interactions, and hydrogen bonds. mdpi.com

Furthermore, in the context of cancer, particularly acute myeloid leukemia (AML), methyl p-coumarate has been shown to synergize with carnosic acid to induce apoptosis. medchemexpress.comnih.gov This suggests interactions with cellular targets within the apoptosis pathways. Network pharmacology studies have also indicated potential interactions with several protein targets associated with breast cancer, including carbonic anhydrases 1, 2, 4, 9, and 12 , aldo-keto reductase family 1 member B1 , adenosine A3 receptor , protein tyrosine phosphatase non-receptor type 1 , and the estrogen receptor . researchgate.net

In inflammatory responses, methyl p-coumarate has been observed to suppress the secretion of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1 in stimulated A549 cells. medchemexpress.com This points to interactions with proteins involved in the inflammatory signaling cascade.

Table 1: Target Biomolecules of Methyl p-Coumarate and their Associated Biological Effects

| Target Biomolecule | Organism/Cell Line | Biological Effect |

|---|---|---|

| Tyrosinase | Mushroom, Human | Inhibition of melanin synthesis researchgate.netmdpi.comencyclopedia.pub |

| Aldehyde dehydrogenase (ALDH) | Leishmania braziliensis (predicted) | Antiparasitic activity mdpi.com |

| Mitogen-activated kinase protein (MPK4) | Leishmania braziliensis (predicted) | Antiparasitic activity mdpi.com |

| DNA topoisomerase 2 (TOP2) | Leishmania braziliensis (predicted) | Antiparasitic activity mdpi.com |

| Various apoptosis pathway proteins | Acute Myeloid Leukemia (AML) cells | Induction of apoptosis (synergistic with carnosic acid) medchemexpress.comnih.gov |

| Carbonic anhydrases, Aldo-keto reductase family 1 member B1, Adenosine A3 receptor, Protein tyrosine phosphatase non-receptor type 1, Estrogen receptor | Breast cancer cells (predicted) | Potential anticancer activity researchgate.net |

Pathway Perturbations and Signaling Cascade Modulation

Methyl p-coumarate exerts its biological effects by perturbing several key signaling pathways. A significant area of its influence is the phenylpropanoid pathway , a major route for the biosynthesis of a wide variety of plant secondary metabolites, including lignin (B12514952) and flavonoids.

In the context of inflammation, methyl p-coumarate has been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1) signaling pathways in phorbol (B1677699) 12-myristate 13-acetate-stimulated A549 cells. medchemexpress.com This inhibition leads to a reduction in the secretion of inflammatory mediators. medchemexpress.com It also affects the phosphorylation of IκBα and p65, as well as c-Jun/c-Fos phosphorylation and their nuclear translocation. medchemexpress.com In lipopolysaccharide-stimulated RAW264.7 macrophages, methyl p-coumarate has an inhibitory effect on the production of TNF-α, IL-1β, IL-6, and MCP-1, which is associated with the inactivation of NF-κB. researchgate.net

Regarding melanogenesis, while p-coumaric acid can competitively inhibit tyrosinase activity without affecting CREB phosphorylation or tyrosinase protein expression, methyl p-coumarate demonstrates a more potent inhibition of melanin synthesis in cellular models. mdpi.comnih.gov This suggests that beyond direct enzyme inhibition, methyl p-coumarate may modulate signaling pathways that regulate melanogenesis.

In plant defense, both p-coumaric acid and methyl p-coumarate have been shown to induce defense responses in jujube fruit against fungal pathogens by enhancing the phenylpropanoid pathway metabolism and activating the expression of genes encoding pathogenesis-related proteins. acs.org

Structure-Activity Relationships: Insights from Methylation and Esterification

The chemical structure of methyl p-coumarate, particularly the presence of the methyl ester group, plays a crucial role in its biological activity compared to its parent compound, p-coumaric acid.

Esterification: The methyl ester in methyl p-coumarate significantly enhances its cellular uptake compared to the free carboxylic acid of p-coumaric acid. This improved cell membrane permeability is a key factor in its greater efficacy in inhibiting melanin synthesis within cells, even though p-coumaric acid is a more potent inhibitor of the isolated human tyrosinase enzyme. mdpi.comencyclopedia.pubnih.gov The increased lipophilicity due to esterification is a recurring theme in the enhanced biological activity of p-coumaric acid derivatives. For instance, increasing the side chain length of the ester group can potentiate the leishmanicidal effect. mdpi.com However, for antiplasmodial activity against P. falciparum, methyl p-coumarate was more effective than its ethyl ester counterpart, suggesting an optimal balance of lipophilicity is required. mdpi.com

Methylation: The para-hydroxyl group on the phenolic ring is critical for the synergistic cytotoxic activity of methyl p-coumarate with carnosic acid in AML cells. nih.gov Methylation of this hydroxyl group, as seen in methyl 4-methoxycinnamate, still results in cytotoxicity, indicating that the enone moiety is a more critical element for this specific activity than the oxidizable phenolic hydroxyl group. researchgate.net In the context of radical transfer reactions relevant to lignin biosynthesis, the p-coumarate structure can act as a radical transfer intermediate to other monolignols. researchgate.net

Studies on a series of hydroxycinnamic acid derivatives have highlighted that the para position of the hydroxyl group, the C7–C8 double bond, and the methyl-esterified carboxyl group are all critical for the synergistic activity with carnosic acid. nih.gov

Table 2: Structure-Activity Relationship of p-Coumarate Derivatives

| Compound | Key Structural Feature | Impact on Biological Activity |

|---|---|---|

| Methyl p-coumarate | Methyl ester | Enhanced cellular permeability and anti-melanogenic activity in cells compared to p-coumaric acid. mdpi.comnih.gov |

| p-Coumaric acid | Free carboxylic acid | Weaker cellular anti-melanogenic activity but stronger in vitro human tyrosinase inhibition than methyl p-coumarate. mdpi.comencyclopedia.pubnih.gov |

| Ethyl p-coumarate | Ethyl ester | Potentiated leishmanicidal activity compared to methyl p-coumarate, but decreased antiplasmodial activity. mdpi.com |

Proposed Chemical Reactivity and Biological Activity Linkages (e.g., Michael Reaction Acceptor)

A key aspect of the chemical reactivity of methyl p-coumarate that is linked to its biological activity is its nature as a Michael reaction acceptor . researchgate.net The α,β-unsaturated carbonyl system in its structure makes it susceptible to nucleophilic attack in a conjugate addition, also known as a Michael addition. researchgate.netorganic-chemistry.orgwikipedia.org

This reactivity is considered crucial for its anti-melanogenic and cytotoxic effects against melanoma cells. researchgate.net The enone moiety is identified as the essential element for this activity. researchgate.net The double bond in this enone system acts as a Michael acceptor, which is believed to be a key factor in eliciting its biological effects. researchgate.net The potential for this Michael acceptor moiety to interact with functionally relevant cysteine residues in proteins could lead to the modulation of enzyme activity. researchgate.net

The concept of the Michael addition is a well-established chemical reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. lscollege.ac.inadichemistry.com This type of reaction is involved in the mechanism of action of several covalent drugs, including some with anticancer and anti-inflammatory properties. researchgate.net The p-coumaric acid scaffold, with its α,β-unsaturated carbonyl system, is considered a promising structure for developing potent inhibitors through hetero-Michael addition, leading to the formation of a covalent bond with the target. researchgate.net

Enzymatic Transformations and Biotransformation Studies

Microbial Bioconversion of Methyl p-Coumarate

Microbial systems, particularly fungi, are equipped with a diverse array of enzymes capable of modifying phenolic compounds like methyl p-coumarate. These biotransformations are valued for their high selectivity and environmentally friendly reaction conditions. researchgate.netresearchgate.net

Laccases (Tvlac) are multicopper oxidoreductase enzymes that are central to the microbial transformation of methyl p-coumarate. ebi.ac.uknih.gov Produced abundantly by the filamentous fungus Trametes versicolor, laccases catalyze the oxidation of a wide range of phenolic substrates. ebi.ac.uknih.govproceedings.science This process involves aromatic oxidation, which initiates the conversion of methyl p-coumarate into various derivatives. researchgate.netebi.ac.ukresearchgate.net The reaction is an oxidation process coupled with the reduction of oxygen to water. frontiersin.org While laccases from T. versicolor have shown significant potential, other fungi like Myceliophthora thermophila also produce laccases that can degrade lignin (B12514952) and other recalcitrant compounds, indicating their broad utility in phenolic compound modification. frontiersin.org

Studies using Trametes versicolor ATCC 200801 on methyl p-coumarate have demonstrated its conversion into three distinct derivatives. researchgate.netebi.ac.uknih.gov The primary chemical reactions identified in this biotransformation process were hydroxylation, methylation, and hydrolysis. ebi.ac.uknih.gov Despite testing structurally similar compounds like methyl ferulate and methyl caffeate, only methyl p-coumarate was successfully converted by this fungal strain, highlighting the selectivity of the enzymatic process. researchgate.netebi.ac.ukproceedings.science

In a different study, the fungus Aspergillus brasiliensis was found to transform methyl p-coumarate efficiently, with only 0.32% of the initial substrate remaining. researchgate.net This biotransformation, however, yielded different products: acetophenone (B1666503) (72.07%), 5-(oxiran-2-yl)benzene-1,2,3-triol (23.03%), and 4-(3-hydroxyoxiran-2-yl)benzene-1,2-diol (4.90%). researchgate.net The formation of these compounds suggests a more complex degradation pathway involving the oxidation of the double bond via a 4-vinylphenol (B1222589) intermediate. researchgate.net

Microbial Biotransformation Products of Methyl p-Coumarate

| Microorganism | Primary Reaction Types | Resulting Derivatives | Reference |

|---|---|---|---|

| Trametes versicolor ATCC 200801 | Hydroxylation, Methylation, Hydrolysis | Three distinct, unidentified derivatives | ebi.ac.uk, researchgate.net, nih.gov |

| Aspergillus brasiliensis | Double bond oxidation, further modifications | Acetophenone, 5-(oxiran-2-yl)benzene-1,2,3-triol, 4-(3-hydroxyoxiran-2-yl)benzene-1,2-diol | researchgate.net |

The key enzymes responsible for the bioconversion of methyl p-coumarate are primarily laccases and feruloyl esterases (FAEs).

Laccases : The laccase produced by Trametes versicolor (Tvlac) is a well-documented enzyme in the transformation of phenolic compounds. ebi.ac.ukproceedings.science Molecular docking studies have been used to analyze the interactions between Tvlac and substrates like methyl p-coumarate, revealing that substituents on the phenol (B47542) ring influence how the substrate fits into the enzyme's active site, which in turn affects the reaction's selectivity. ebi.ac.uknih.gov

Feruloyl Esterases (FAEs) : FAEs are another class of enzymes involved in the modification of hydroxycinnamic acid esters. FAEs are categorized based on their substrate preferences. ejbiotechnology.info For instance, Type B FAEs show a preference for hydrolyzing methyl esters of hydroxylated hydroxycinnamic acids, such as methyl p-coumarate and methyl caffeate. ejbiotechnology.info The fungus Myceliophthora thermophila produces a feruloyl esterase, StFaeB, which has been shown to hydrolyze methyl p-coumarate, methyl caffeate, and methyl ferulate. frontiersin.org Similarly, FAEs from Sporotrichum thermophile and Fusarium oxysporum have been used for the transesterification of methyl p-coumarate. ejbiotechnology.info

Hydroxylation, Methylation, and Hydrolysis Derivatives

Chemoenzymatic Synthesis and Modification

Chemoenzymatic methods combine chemical reactions with the high selectivity of biological catalysts, like enzymes, to synthesize and modify compounds such as methyl p-coumarate and its analogs. This approach is often favored for its efficiency and greener reaction conditions.

Lipases are widely used enzymes for the synthesis of esters due to their stability and broad substrate tolerance. Immobilized lipase (B570770) B from Candida antarctica (CAL-B, often known by the commercial name Novozym 435) is a particularly effective biocatalyst for these reactions. acs.orgacs.org

Esterification : Methyl p-coumarate and its analogs can be synthesized through the direct lipase-catalyzed esterification of the corresponding hydroxycinnamic acid (p-coumaric acid) with an alcohol. acs.orgbioline.org.br These reactions are often performed under solvent-free conditions at moderate temperatures. acs.org The efficiency of the esterification reaction is influenced by the substitution pattern on the aromatic ring of the acid. acs.orgbioline.org.br

Transesterification : This process involves exchanging the alkyl group of an existing ester with a different alcohol. It is a highly efficient method for producing various alkyl p-coumarates. acs.org For example, medium- or long-chain alkyl p-coumarates can be prepared in high yields by the lipase-catalyzed transesterification of a short-chain alkyl coumarate (like methyl or ethyl p-coumarate) with a fatty alcohol. acs.orgnih.gov This method is often more effective than direct esterification for creating longer-chain esters. acs.org

Enzymes Used in Chemoenzymatic Synthesis of p-Coumarate Esters

| Enzyme | Reaction Type | Substrates | Products | Reference |

|---|---|---|---|---|

| Lipase B from Candida antarctica (CAL-B) | Esterification | p-Coumaric acid + Alcohols | Alkyl p-coumarates | acs.org, bioline.org.br |

| Lipase B from Candida antarctica (CAL-B) | Transesterification | Ethyl p-coumarate + Fatty alcohols | Fatty alkyl p-coumarates | nih.gov, acs.org |

| Lipase from Rhizomucor miehei | Esterification | o-Coumaric acid + Ethanol | Ethyl o-coumarate | ejbiotechnology.info |

| Feruloyl Esterase (FAE) from Aspergillus terreus | Esterification | o-Coumaric acid + Isobutanol | Isobutyl o-coumarate | ejbiotechnology.info |

The synthesis of analogs of methyl p-coumarate, such as other alkyl esters, is readily achieved through enzymatic methods. Ethyl p-coumarate, for instance, can be synthesized by the acid-catalyzed esterification of p-coumaric acid with ethanol. nih.gov This ethyl ester can then serve as a starting material for lipase-mediated transesterification reactions to produce a library of other p-coumarate esters with varying alkyl chain lengths (e.g., octyl, decyl, dodecyl). nih.gov

Feruloyl esterases have also been employed for synthesizing coumaric derivatives. The FAE from Aspergillus terreus was used to catalyze the esterification of o-coumaric acid with isobutanol to produce isobutyl o-coumarate. ejbiotechnology.info Similarly, FAEs from Sporotrichum thermophile and Fusarium oxysporum were used to convert methyl p-coumarate into butyl p-coumarate via transesterification, achieving conversions of up to 75%. ejbiotechnology.info These chemoenzymatic strategies allow for the creation of a diverse range of p-coumarate derivatives with tailored properties.

Occurrence, Distribution, and Ecological Significance

Natural Abundance in Botanical Sources

Methyl p-coumarate is synthesized by a variety of plants, where it is often localized in specific tissues. Its presence has been confirmed in numerous species, highlighting its widespread distribution.

The compound has been isolated and identified from a diverse range of botanical sources. In many instances, it is found alongside its precursor, p-coumaric acid.

Trixis michuacana : Methyl p-coumarate is notably isolated from the flowers of Trixis michuacana var longifolia. medchemexpress.comchemsrc.comglpbio.comnih.gov

Sweet Basil (Ocimum basilicum) : In sweet basil, the compound is a product of the enzyme cinnamate (B1238496)/p-coumarate carboxyl methyltransferase (CCMT), which is highly expressed in the glandular trichomes of certain varieties. nih.govoup.comresearchgate.net It is a key component of the plant's floral scent. nih.govoup.com

Cucumber (Cucumis sativus) : While its precursor, p-coumaric acid, is known to be present in cucumbers and its levels can be influenced by environmental stressors, the direct isolation of methyl p-coumarate is less commonly documented in major studies.

Jujube (Ziziphus jujuba Mill.) : The fruit and peel of the jujube are sources of methyl p-coumarate. nih.govacs.org The esterified fraction of jujube peel extract, which contains the compound, has been studied for its biological activities. acs.orgacs.org

Allium cepa (Onion) : Methyl p-coumarate is found in onions, including the garden onion and green onion. medchemexpress.comfoodb.caabmole.comhmdb.cabjherbest.comglpbio.comadooq.com

Morinda citrifolia (Noni) : The leaves of the noni plant are a known source of methyl p-coumarate. nih.govmedchemexpress.comabmole.combjherbest.comglpbio.comresearchgate.net

Bamboo Shoots : This compound has been identified in bamboo shoots, where it may serve as a potential biomarker for consumption. foodb.cahmdb.cabiodeep.cn The metabolism of its precursor, p-coumaric acid, is linked to the lignification process in post-harvest bamboo shoots. cabidigitallibrary.orgkyoto-u.ac.jp

Other Botanical Sources : Methyl p-coumarate has also been found in the roots and stems of Comptonia peregrine, the bark of Melicope latifolia, Aloe vera, Alpinia blepharocalyx, and Grevillea robusta. nih.govbjherbest.commdpi.com

| Plant Species | Common Name | Plant Tissue/Part | Reference |

|---|---|---|---|

| Trixis michuacana var longifolia | - | Flowers | medchemexpress.comglpbio.comnih.gov |

| Ocimum basilicum | Sweet Basil | Glandular Trichomes, Leaves | nih.govoup.com |

| Ziziphus jujuba Mill. | Jujube | Fruit, Peel | nih.govacs.orgacs.org |

| Allium cepa | Onion, Garden Onion | - | medchemexpress.comfoodb.cahmdb.caglpbio.com |

| Morinda citrifolia L. | Noni | Leaves | nih.govmedchemexpress.comabmole.comresearchgate.net |

| - | Bamboo Shoots | - | foodb.cahmdb.cabiodeep.cn |

| Comptonia peregrine | Sweetfern | Roots, Stems | nih.govmdpi.com |

| Melicope latifolia | - | Bark | nih.govmdpi.com |

| Aloe vera | Aloe Vera | - | nih.govmdpi.com |

The biosynthesis and accumulation of phenolic compounds like methyl p-coumarate are not static but are influenced by various environmental stimuli. These factors can trigger changes in the plant's secondary metabolism, leading to altered levels of these compounds.

Biotic Stress : Pathogen attack is a significant factor. For instance, in jujube fruit, the presence of the fungus Alternaria alternata induces defense responses that involve the phenylpropanoid pathway, from which methyl p-coumarate is derived. acs.orgacs.orgresearchgate.net The biosynthesis of related coumarins is known to be tightly regulated by pathogenic microorganisms and herbivorous pests. frontiersin.org

Abiotic Stress : Various abiotic stressors can affect the production of phenylpropanoids. Factors such as UV radiation, temperature, water availability, soil conditions, and nutrient availability have been shown to regulate the accumulation of these compounds. frontiersin.orgresearchgate.netmdpi.com For example, exposure to UV radiation can induce the expression of genes involved in the synthesis of related molecules in grapevine leaves. mdpi.com Heavy metal stress, such as exposure to lead, can also alter the profile of phenolic compounds in plants by up-regulating genes in the phenylpropanoid pathway. researchgate.net In post-harvest bamboo shoots, storage temperature affects the content of p-coumaric acid, a direct precursor, which in turn is related to lignification. cabidigitallibrary.org

Specific Plant Species and Tissues (e.g., Trixis michuacana, sweet basil, cucumber, jujube, Allium cepa, Morinda citrifolia, bamboo shoots, garden onion)

Detection in Biological Matrices and Metabolomic Profiling (excluding human clinical samples)

Methyl p-coumarate is detected in various non-human biological samples, primarily through metabolomic studies of plants and fungi. These analyses are crucial for understanding its biosynthetic pathways and physiological roles.

Plant Metabolomics : Metabolomic profiling has been instrumental in identifying methyl p-coumarate and its precursors in plant tissues. In sweet basil, for example, a comparison of EST databases from different varieties, combined with metabolite analysis, identified specific cinnamate/p-coumarate carboxyl methyltransferases (CCMTs) responsible for its synthesis. nih.govoup.com In jujube fruit, biochemical and transcriptional analysis following treatment with methyl p-coumarate revealed changes in the expression of genes related to antioxidant enzymes and pathogenesis-related proteins. acs.org High-resolution electrospray ionization mass spectroscopy (HRESIMS) has been employed for the tentative detection of methyl p-coumarate and related compounds in plants like Ipomoea carnea. phcogcommn.org

Fungal Metabolomics : The compound has been identified as a fungal metabolite, indicating its presence and potential synthesis by fungi. bjherbest.comebi.ac.uk For example, it is produced by the fungus Neolentinus lepideus. ebi.ac.uk Its detection in fungal cultures is significant, particularly when studying plant-pathogen interactions where both organisms may produce the compound.

Ecological Roles within Ecosystems

As a secondary metabolite, methyl p-coumarate is not involved in the primary growth and development of plants but serves several crucial ecological functions.

Antifungal Defense : One of its most well-documented roles is as an antifungal agent. bjherbest.comebi.ac.uk It exhibits a strong inhibitory effect on the growth of various pathogenic fungi, including Alternaria alternata, the causative agent of black spot rot in jujube fruit. medchemexpress.comchemsrc.comglpbio.comacs.org Beyond its direct antifungal activity, it also induces a defense response within the plant, enhancing resistance to fungal infection by activating defense-related genes and metabolic pathways. acs.orgacs.orgresearchgate.net

Plant-Insect Signaling : As a volatile organic compound, methyl p-coumarate contributes to the floral scent of plants like sweet basil. nih.gov This scent acts as a crucial signaling molecule, mediating interactions between the plant and insects, which can be vital for pollination or defense against herbivores. nih.govoup.com

| Ecological Role | Description | Example | Reference |

|---|---|---|---|

| Antifungal Agent | Directly inhibits the growth of pathogenic fungi and induces plant defense responses. | Inhibits Alternaria alternata in jujube fruit. | medchemexpress.comacs.orgacs.org |

| Plant-Insect Signaling | Acts as a volatile component of floral scents, mediating communication with insects. | Component of sweet basil's floral scent. | nih.govoup.com |

| Plant Defense Metabolite | Functions as a secondary metabolite involved in general plant defense against stressors. | Part of the phenylpropanoid pathway activated under stress. | frontiersin.org |

Advanced Analytical Methodologies for Research

Spectroscopic Techniques for Structural Elucidation of Derivatives (e.g., NMR, IR for derivatives)

Spectroscopic methods are fundamental in determining the chemical structure of methyl p-coumarate and its derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools in this regard.

In the biotransformation of methyl p-coumarate by the fungus Trametes versicolor, three derivatives were produced through hydroxylation, methylation, and hydrolysis. The precise chemical structures of these resulting compounds were identified using NMR and IR analysis. ebi.ac.uk Similarly, the investigation of constituents from the seeds of Sophora alopecuroides L. led to the isolation of several compounds, including methyl p-coumarate, with structures established through NMR and HRESIMS data. ebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For instance, in the analysis of dihydroconiferyl p-coumarate, a derivative, the assignment of signals in both ¹H- and ¹³C-NMR spectra was confirmed using ¹H–¹H shift correlation spectroscopy (COSY) and ¹H–¹³C COSY spectral data. pharm.or.jp The protons on the carbon atoms adjacent to the carbonyl group in carboxylic acid derivatives typically resonate around 2.0-3.0 ppm in the ¹H NMR spectrum. libretexts.org In amides, another class of derivatives, the N-H protons of primary and secondary amides are found in the 7.5-8.5 ppm region. libretexts.org The carbonyl carbons of carboxylic acid derivatives themselves are significantly deshielded, appearing in the 160-180 ppm range in ¹³C NMR spectra. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl p-coumarate shows characteristic absorption bands that can be compared with those predicted by quantum chemical calculations to identify different conformers. ebi.ac.uk The carbonyl group of carboxylic acid derivatives gives rise to a strong absorption band in the IR spectrum, which is a key diagnostic feature. libretexts.org

A study on alkali metal p-coumarates utilized FT-IR and FT-Raman spectroscopy, alongside NMR, to analyze the structural changes upon salt formation. researchgate.net The combination of these spectroscopic techniques provides a comprehensive understanding of the molecular structure of methyl p-coumarate and its various derivatives.

Chromatographic Techniques for Quantitative Analysis and Profiling (e.g., HPLC-DAD)

Chromatographic techniques are indispensable for the separation, identification, and quantification of methyl p-coumarate in complex mixtures. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used method for this purpose.

HPLC-DAD allows for the simultaneous measurement of various phenolic compounds, including methyl p-coumarate, in plant extracts. For example, an improved HPLC-DAD method was developed to quantify 39 different phenolic compounds in the leaves of Tilia platyphyllos and Ailanthus altissima, with methyl p-coumarate being one of the quantified compounds. bg.ac.rs In another study, HPLC-DAD was used to estimate the content of p-coumaric acid and ethyl p-coumarate in hemp root extracts, where the compounds were identified by comparing their retention times and UV absorption spectra with standards. researchgate.net

The validation of these HPLC methods is crucial to ensure their accuracy and reliability. A validated reversed-phase HPLC-DAD method for the simultaneous quantification of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes demonstrated good linearity, with correlation coefficients greater than 0.999. japsonline.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. bg.ac.rsjapsonline.com

Table 1: HPLC-DAD Method Parameters for Analysis of p-Coumarate Derivatives

| Parameter | Description | Example Application | Reference |

|---|---|---|---|

| Column | Reversed-phase C18 columns are commonly used. | Phenomenex Luna C18 (4.6 × 250 mm, 5-μm) | japsonline.com |

| Mobile Phase | A gradient or isocratic elution using solvents like methanol, acetonitrile, and water, often with acidification (e.g., formic or acetic acid). | Methanol:water (70:30 v/v) isocratic elution. | japsonline.com |

| Flow Rate | Typically around 1.0 mL/minute. | 1.0 mL/minute | japsonline.com |

| Detection Wavelength | Set at the maximum absorbance of the analyte(s). For p-coumarate derivatives, this is often around 310-320 nm. | 320 nm | japsonline.com |

| Retention Time | The time at which a specific compound elutes from the column. Used for identification. | 4.5 minutes for 4-methoxycinnamyl p-coumarate. | japsonline.com |

Furthermore, HPLC-DAD has been instrumental in studying the biotransformation of related compounds. For instance, in the biotransformation of ferulic acid by Lactobacillus acidophilus, HPLC-DAD results indicated the presence of p-coumaric acid in the reaction mixtures, even when methyl p-coumarate was not the initial substrate. actapol.net

Mass Spectrometry Approaches for Metabolite Identification and Quantification

Mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for the identification and quantification of metabolites, including those of methyl p-coumarate.

LC coupled to electrospray ionization quadrupole time-of-flight mass spectrometry (LC/ESI-QTOF-MS) enables the detection of a vast number of mass signals in a single analysis of plant extracts. oup.com This technique, along with in-source fragmentation and targeted collision-induced dissociation (CID)-MS/MS analyses, provides valuable information for predicting the structures of unknown compounds. oup.com For example, metabolome analysis of Arabidopsis mutants using this approach led to the tentative identification of about 40 new compounds. oup.com

In the analysis of grass arabinoxylans, acidolysis followed by liquid chromatography combined with both UV and MS detection was used to measure p-coumaroylated and feruloylated arabinose units. researchgate.net The mass spectra of the resulting anomers provided confirmation of their identity. researchgate.net

Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) is another valuable technique for analyzing metabolites. In a study on Agastache rugosa, GC-TOFMS was used to analyze polar metabolites, including phenolic acids like p-coumaric acid, after derivatization. plos.org This metabolomics approach helped to understand the effects of methyl jasmonate treatment on the plant's metabolic profile. plos.org

High-resolution mass spectrometry (HRMS) is also employed for accurate mass measurements, which aids in determining the elemental composition of unknown compounds. For instance, the structures of new isoflavone (B191592) glucosides and phenylpropanoid ester derivatives isolated from Sophora alopecuroides were established using HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) data in conjunction with NMR. ebi.ac.uk

Advanced Separation Techniques

Beyond standard HPLC, other advanced separation techniques are utilized in the analysis of methyl p-coumarate and related compounds. These methods offer different selectivities and can be advantageous for specific applications.

Column Chromatography: This is a fundamental technique used for the isolation and purification of compounds from mixtures. For example, silica (B1680970) gel column chromatography was used to isolate ethyl p-coumarate from a methylene (B1212753) chloride fraction of a hemp root extract. researchgate.net

Thin-Layer Chromatography (TLC): TLC is often used for rapid analysis and to monitor the progress of reactions or separations. Two-dimensional TLC has been used to separate radiolabeled metabolites in plant extracts, including methyl p-coumarate. google.com

Size-Exclusion Chromatography: This technique separates molecules based on their size and is useful for the analysis of large molecules or for desalting samples.

Ion-Exchange Chromatography: This method separates molecules based on their charge and is particularly useful for the separation of charged compounds like organic acids.

Solid-Phase Extraction (SPE): SPE is a sample preparation technique used to concentrate and purify analytes from a sample matrix. A Sep-Pak tC18 cartridge was used to purify acidolysis products of grass arabinoxylans before LC-MS analysis. researchgate.net

These techniques, often used in combination, provide a powerful arsenal (B13267) for the comprehensive analysis of methyl p-coumarate and its derivatives in various biological and chemical contexts.

Computational Approaches for Molecular Docking and Modeling (e.g., enzyme-substrate interactions)

Computational methods, particularly molecular docking and modeling, provide valuable insights into the interactions between methyl p-coumarate and biological macromolecules, such as enzymes. These approaches can predict binding affinities and conformations, helping to explain experimental observations and guide further research.

Molecular docking studies have been used to investigate the interactions between phenolic substrates, including methyl p-coumarate, and the enzyme laccase from Trametes versicolor. ebi.ac.uk These simulations revealed that the substituents on the phenol (B47542) ring influence the conformation and orientation of the substrate within the enzyme's active site, and the binding energies correlated with the selectivity of the biotransformation reactions. ebi.ac.uk

In another study, molecular docking was used to explore the potential mechanisms of action of p-coumaric acid derivatives against Leishmania braziliensis. The results suggested that hexyl p-coumarate inhibits key enzymes in the parasite, such as aldehyde dehydrogenase (ALDH), mitogen-activated kinase protein (MPK4), and DNA topoisomerase 2 (TOP2), through various interactions including van der Waals forces, hydrophobic interactions, and hydrogen bonds. mdpi.com

The software AutoDock is a commonly used tool for molecular docking simulations. ktu.edu.trijpsonline.com It can be used to predict the binding modes and energies of ligands within the active site of a protein. For example, the affinity of a feruloyl esterase from Geobacillus thermoglucosidasius for various model substrates, including methyl p-coumarate, was investigated using AutoDock 4.2. ktu.edu.tr The results helped to determine which substrate formed the most stable complex with the enzyme. ktu.edu.tr

Table 2: Examples of Molecular Docking Studies Involving p-Coumarate Derivatives

| Compound/Derivative | Target Enzyme | Organism | Key Findings | Reference |

|---|---|---|---|---|

| Methyl p-coumarate | Laccase (Tvlac) | Trametes versicolor | Substituents on the phenol ring influence substrate conformation and binding energy, correlating with biotransformation selectivity. | ebi.ac.uk |

| Hexyl p-coumarate | ALDH, MPK4, TOP2 | Leishmania braziliensis | Inhibition of key enzymes through van der Waals, hydrophobic, and hydrogen bond interactions is a likely mechanism of action. | mdpi.com |

| Methyl p-coumarate | Feruloyl esterase | Geobacillus thermoglucosidasius | Docking studies helped to determine the binding affinity of the enzyme for different model substrates. | ktu.edu.tr |

These computational approaches, when integrated with experimental data, provide a more complete understanding of the biological activities and mechanisms of action of methyl p-coumarate and its derivatives.

Future Research Trajectories and Broader Academic Implications

Elucidation of Novel Biosynthetic Pathways

The biosynthesis of p-Coumarate, methyl is intrinsically linked to the well-established phenylpropanoid pathway. This central metabolic route in plants begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid and subsequently to p-coumaric acid. frontiersin.orgfrontiersin.org The final step in the formation of this compound is the esterification of p-coumaric acid with methanol. ontosight.ai

Future research will likely focus on identifying and characterizing the specific enzymes, such as methyltransferases, responsible for this final methylation step in various plant and microbial species. While the general pathway is understood, the specific genes and regulatory networks controlling the flux towards this compound production are largely unknown. Unraveling these details could open avenues for metabolic engineering to enhance the production of this and other related valuable compounds. For instance, understanding the substrate specificity of the involved enzymes could allow for the production of novel ester derivatives with tailored properties.

Furthermore, exploring alternative or modified biosynthetic pathways in different organisms could reveal novel enzymatic reactions and regulatory mechanisms. The identification of 4-coumarate: CoA ligase (4CL) enzymes, which play a pivotal role at a divergence point in the phenylpropanoid pathway, is crucial for understanding how metabolic flow is directed towards various downstream products, including the precursors for this compound. frontiersin.orgresearchgate.net

Discovery of Undiscovered Biological Activities and Molecular Targets

Initial studies have revealed that this compound possesses a range of biological activities, including antifungal, anti-inflammatory, and melanin-inhibiting properties. chemsrc.commedchemexpress.com It has demonstrated inhibitory effects against the fungus Alternaria alternata, a pathogen responsible for black spot rot in jujube fruit. chemsrc.commedchemexpress.com Research has also shown its potential to suppress the secretion of pro-inflammatory cytokines in human lung epithelial cells and to inhibit melanin (B1238610) formation in melanoma cells. medchemexpress.comencyclopedia.pubebi.ac.uk

However, the full spectrum of its biological activities and the underlying molecular mechanisms remain largely unexplored. Future investigations should aim to:

Identify specific molecular targets: While it is known to inhibit the activation of NF-κB and AP-1, the direct protein targets through which this compound exerts its anti-inflammatory effects are not fully characterized. medchemexpress.com Similarly, the precise mechanism of its antifungal action and melanin inhibition warrants further investigation.

Explore other potential therapeutic areas: Given its antioxidant and anti-inflammatory properties, its potential in other disease models, such as neurodegenerative diseases or metabolic disorders, should be explored. ontosight.ai

Investigate its effects on a wider range of organisms: Its activity against other fungal pathogens, bacteria, and viruses could be a fruitful area of research.

The following table summarizes some of the known biological activities of this compound:

| Biological Activity | Model System | Key Findings |

| Antifungal | Alternaria alternata | Inhibits fungal growth and reduces postharvest rot in jujube fruit. chemsrc.commedchemexpress.com |

| Anti-inflammatory | Phorbol (B1677699) 12-myristate 13-acetate-stimulated A549 cells | Suppresses the secretion of IL-6, IL-8, MCP-1, and ICAM-1; inhibits NF-κB/AP-1 activation. medchemexpress.com |

| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells | Inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). ebi.ac.uk | |

| Melanin Inhibition | B16 mouse melanoma cells | Significantly suppresses melanin formation. chemsrc.comencyclopedia.pubebi.ac.uk |

Development of Biocatalytic Applications for Synthesis of Derivatives

The enzymatic synthesis of this compound and its derivatives presents a greener and more specific alternative to traditional chemical synthesis. Feruloyl esterases (FAEs) are a class of enzymes that can catalyze the esterification of hydroxycinnamic acids, including p-coumaric acid. ejbiotechnology.infodiva-portal.org

Future research in this area should focus on:

Enzyme discovery and engineering: Screening for novel FAEs from diverse microbial sources with high catalytic efficiency and stability for the synthesis of this compound. Protein engineering and site-directed mutagenesis could be employed to improve substrate specificity and reaction rates.

Optimization of reaction conditions: Developing efficient biocatalytic processes by optimizing parameters such as solvent systems, temperature, and pH to maximize the yield and purity of the desired ester derivatives. ejbiotechnology.info The use of non-conventional media, such as ionic liquids or deep eutectic solvents, could enhance enzyme stability and product recovery. researchgate.net

Synthesis of novel derivatives: Utilizing the substrate flexibility of FAEs to synthesize a library of novel p-coumarate esters with different alcohol moieties. These new derivatives could then be screened for enhanced or novel biological activities. For example, biocatalytic cascades could be designed for the synthesis of complex molecules like benzylisoquinoline alkaloids starting from p-coumaric acid derivatives. rsc.org

Integration with Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)

The application of "omics" technologies is set to revolutionize our understanding of this compound's role in biological systems. frontiersin.orgnih.gov Transcriptomics, proteomics, and metabolomics can provide a global view of the molecular changes that occur in an organism in response to this compound or under conditions where its biosynthesis is altered.

Key future research directions include:

Transcriptomic analysis: Identifying genes that are differentially expressed in plants or microbes upon treatment with this compound to understand its mode of action and the cellular pathways it modulates. mdpi.com For example, transcriptomic studies on jujube fruit treated with this compound revealed the regulation of genes related to antioxidant enzymes and the phenylpropanoid pathway. ebi.ac.uk

Proteomic studies: Identifying the proteins that directly interact with this compound to uncover its molecular targets. This can help to elucidate the mechanisms behind its observed biological activities.

Metabolomic profiling: Analyzing the changes in the metabolome of an organism to understand the downstream effects of this compound and how it is metabolized. This can also help to identify biomarkers associated with its activity. nih.gov

The integration of these multi-omics datasets will be crucial for constructing comprehensive metabolic network models that can predict the effects of genetic or environmental perturbations on the production and activity of this compound. nih.govnih.gov

Exploration of Ecological and Environmental Roles

This compound is a plant secondary metabolite, suggesting it plays a role in the plant's interaction with its environment. nih.gov Its antifungal properties indicate a potential role in plant defense against pathogens.

Future research should aim to clarify its ecological functions by:

Investigating its role in plant-microbe interactions: Determining its effects on a broader range of plant pathogens and beneficial microbes, such as mycorrhizal fungi and nitrogen-fixing bacteria.

Exploring its involvement in allelopathy: Assessing its potential to inhibit the growth of competing plant species.

Examining its fate and transport in the environment: Understanding its stability, degradation, and potential impact on soil ecosystems. Although some information on its ecological impact is noted as lacking, its natural occurrence in various plants suggests a role in ecosystem dynamics. chemsrc.com

By elucidating these ecological roles, we can gain a more holistic understanding of the significance of this compound in natural systems and potentially harness these functions for applications in sustainable agriculture, such as the development of natural fungicides.

Q & A

Q. What are the established synthesis methods for methyl p-coumarate, and how can yield optimization be approached experimentally?

Methyl p-coumarate is typically synthesized via esterification of p-coumaric acid with methanol under acidic catalysis. Key steps include:

- Reagent purity : Use HPLC-grade solvents and standardized p-coumaric acid (≥98% purity) to minimize side reactions .

- Reaction monitoring : Employ HPLC to track intermediate formation and confirm product identity .

- Yield optimization : Vary parameters like temperature (e.g., 60–80°C), catalyst concentration (e.g., H₂SO₄ at 1–5% v/v), and reaction duration (2–24 hrs). Statistically analyze yields using factorial design to identify optimal conditions .

Q. How should researchers characterize methyl p-coumarate to ensure reproducibility?

Reproducibility requires rigorous characterization:

- Spectroscopic analysis : Use NMR (¹H/¹³C) to confirm ester bond formation (e.g., methyl ester peak at δ 3.7–3.9 ppm) and UV-Vis for phenolic absorption (~310 nm) .

- Chromatographic validation : Compare retention times and spiking experiments with commercial standards via HPLC or GC-MS .

- Physical properties : Report melting point (e.g., 62°C for pure crystals) and solubility in DMSO/ethanol for bioassay compatibility .

Q. What strategies are critical for conducting a systematic literature review on methyl p-coumarate’s bioactivity?

- Search terms : Combine phrases like “methyl p-coumarate” AND (“antioxidant” OR “anti-inflammatory”) with Boolean operators .

- Database selection : Prioritize PubMed, Web of Science, and SciFinder, filtering for peer-reviewed articles and meta-analyses .

- Quality assessment : Exclude studies lacking purity data, proper controls, or statistical validation .

Advanced Research Questions

Q. How can microbial co-culture systems be engineered to produce methyl p-coumarate from renewable substrates?

A E. coli-yeast co-culture approach involves:

- Pathway design : Engineer E. coli to convert glucose to p-coumaric acid via the tyrosine pathway, while yeast expresses methyltransferases for esterification .

- Media optimization : Balance carbon/nitrogen ratios to prevent microbial competition. Monitor dissolved oxygen and pH to sustain co-culture viability .

- Metabolic flux analysis : Use ¹³C-labeled glucose to trace carbon distribution and identify bottlenecks in the coupled pathway .

Q. How should researchers resolve contradictions in reported bioactivity data for methyl p-coumarate?

Contradictions often arise from methodological variability:

- Dose-response validation : Replicate assays (e.g., antioxidant DPPH/ABTS) across multiple cell lines or in vivo models, ensuring IC₅₀ values are statistically comparable .

- Confounding factors : Control for impurities (e.g., residual solvents) and batch-to-batch variability in synthetic batches .

- Meta-analysis : Pool data from independent studies using random-effects models to assess heterogeneity and derive consensus bioactivity profiles .

Q. What computational tools support the rational design of methyl p-coumarate derivatives with enhanced stability?

- Molecular docking : Simulate interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- QM/MM calculations : Predict ester bond hydrolysis rates under physiological conditions to guide structural modifications (e.g., fluorination at the para position) .

- Data sharing : Deposit optimized structures in public repositories (e.g., PubChem) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

Q. How can researchers design dose-response experiments for methyl p-coumarate in neuroprotection studies?

- In vitro models : Use SH-SY5Y neurons treated with methyl p-coumarate (1–100 µM) and measure viability via MTT assays, including ROS scavengers as positive controls .

- In vivo protocols : Administer orally (10–50 mg/kg/day) in rodent models of neurodegeneration, with brain tissue analyzed via LC-MS for blood-brain barrier penetration .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) and report effect sizes with 95% confidence intervals .

Methodological Best Practices

- Reproducibility : Document reagent sources (e.g., Sigma-Aldlot batch numbers), instrument calibration logs, and raw data in supplemental materials .

- Ethical reporting : Avoid selective data presentation; disclose negative results (e.g., lack of cytotoxicity up to 200 µM) to prevent publication bias .

- Interdisciplinary collaboration : Integrate microbiologists for co-culture optimization, statisticians for meta-analyses, and computational chemists for derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.